Ethyl 5-(3,4-dimethoxybenzoyloxy)-2-methyl-1-benzofuran-3-carboxylate
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Overview
Description
Ethyl 5-(3,4-dimethoxybenzoyloxy)-2-methyl-1-benzofuran-3-carboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzofuran core, which is a fused ring system containing both benzene and furan rings. The presence of methoxy groups and an ester functionality further enhances its chemical properties and reactivity.
Preparation Methods
The synthesis of Ethyl 5-(3,4-dimethoxybenzoyloxy)-2-methyl-1-benzofuran-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Methoxy Groups: Methoxy groups can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide.
Esterification: The ester functionality is introduced through esterification reactions, often using reagents like ethyl chloroformate or ethyl alcohol in the presence of a catalyst.
Chemical Reactions Analysis
Ethyl 5-(3,4-dimethoxybenzoyloxy)-2-methyl-1-benzofuran-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Scientific Research Applications
Ethyl 5-(3,4-dimethoxybenzoyloxy)-2-methyl-1-benzofuran-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: This compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of Ethyl 5-(3,4-dimethoxybenzoyloxy)-2-methyl-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The presence of the benzofuran core and methoxy groups allows it to interact with hydrophobic and hydrophilic regions of target molecules, leading to changes in their activity and function .
Comparison with Similar Compounds
Ethyl 5-(3,4-dimethoxybenzoyloxy)-2-methyl-1-benzofuran-3-carboxylate can be compared with similar compounds such as:
Ethyl 5-(3,4-dimethoxybenzoyloxy)-2-phenyl-1-benzofuran-3-carboxylate: Similar structure but with a phenyl group instead of a methyl group.
Ethyl 5-(3,4-dimethoxybenzoyloxy)-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate: Contains an additional methoxy group on the phenyl ring.
1-(4-(3,4-dimethoxybenzoyloxy)-3-methoxyphenyl)-2-(2-methoxyphenoxy)-1-propanol: A related compound with a different core structure.
Properties
IUPAC Name |
ethyl 5-(3,4-dimethoxybenzoyl)oxy-2-methyl-1-benzofuran-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O7/c1-5-26-21(23)19-12(2)27-16-9-7-14(11-15(16)19)28-20(22)13-6-8-17(24-3)18(10-13)25-4/h6-11H,5H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEEVJXVQGHQNLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C=C2)OC(=O)C3=CC(=C(C=C3)OC)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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